Boc-L-半胱氨酸酸

描述

Boc-L-cysteic acid is a derivative of the amino acid cysteine, where the amino group is protected by a tert-butoxycarbonyl (Boc) group. This protection is commonly used in peptide synthesis to prevent unwanted side reactions involving the amino group. While the provided papers do not directly discuss Boc-L-cysteic acid, they do provide insight into the synthesis and use of similar Boc-protected amino acids. For example, the preparation of a Boc-protected cysteine derivative with a 3-nitro-2-pyridinesulfenyl (Npys) group is described, which is used to facilitate the formation of unsymmetrical disulfide bonds in peptides . Another paper reports the synthesis of a Boc-protected cyclopropane-modified proline analogue, demonstrating the versatility of Boc protection in synthesizing novel amino acid derivatives .

Synthesis Analysis

The synthesis of Boc-protected amino acids typically involves the introduction of the Boc group onto the amino acid's amino group. In the case of the Boc-Cys(Npys) derivative, the synthesis process is not detailed, but it is mentioned that the derivative is stable under certain acidic conditions, which is crucial for its use in solid-phase peptide synthesis . The synthesis of the Boc-protected cyclopropane-modified proline analogue is performed in six steps, starting from a hydroxyproline precursor, with a Simmons–Smith reaction as a key step to introduce the cyclopropane moiety . These examples highlight the careful selection of reaction conditions to avoid racemization and maintain the integrity of the chiral centers.

Molecular Structure Analysis

The molecular structure of Boc-protected amino acids is characterized by the presence of the Boc group, which is a bulky, non-polar protecting group attached to the nitrogen atom of the amino acid. This group can significantly influence the physical and chemical properties of the amino acid. For instance, the Boc group increases the molecular weight and steric bulk, which can affect the solubility and reactivity of the amino acid. The specific structure of the Boc-Cys(Npys) derivative includes an additional Npys group, which is used to facilitate disulfide bond formation .

Chemical Reactions Analysis

Boc-protected amino acids are involved in various chemical reactions, particularly in peptide synthesis. The Boc group can be removed under acidic conditions, allowing the amino group to participate in peptide bond formation. In the case of Boc-Cys(Npys), the presence of the Npys group allows for selective formation of unsymmetrical disulfide bonds, which is a valuable reaction in the synthesis of peptides with complex structures . The stability of the Boc group under certain conditions is crucial for its utility in solid-phase peptide synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of Boc-protected amino acids are influenced by the Boc group. The tert-butoxycarbonyl group is non-polar and hydrophobic, which can affect the solubility of the amino acid in various solvents. The stability of the Boc group under acidic conditions is a key property that allows for its use in peptide synthesis, as it can withstand the conditions required for cleaving other protecting groups or for activating the carboxyl group of the amino acid for peptide bond formation. The Boc group also provides steric protection, preventing unwanted side reactions at the amino group .

科学研究应用

酶表征和合成

- 酶纯化和表征: Boc-L-半胱氨酸酸在酶的研究中发挥作用。Wu (1982 年) 从牛脑中纯化了半胱氨酸酸和半胱氨酸亚磺酸脱羧酶等酶,这些酶对于分别合成牛磺酸和 γ-氨基丁酸至关重要 (Wu,1982 年).

- 衍生物的合成: Hubbuch 等人(1979 年)讨论了 N-保护半胱氨酸酸衍生物(如 N-(叔丁氧羰基)-L-半胱氨酸酸)及其活化酯的合成,展示了该化合物在化学合成中的多功能性 (Hubbuch, Danho 和 Zahn,1979 年)。

电化学和传感器应用

- 手性电化学传感: Nie 等人(2013 年)开发了一种使用半胱氨酸酸修饰电极的手性电化学传感器来区分酪氨酸对映异构体,表明其在分析化学中的潜力 (Nie, Bo, Wang, Zeng 和 Guo,2013 年).

- 电催化氧化和测定: Raoof、Ojani 和 Karimi-Maleh (2008 年) 研究了 L-半胱氨酸酸在改性碳糊电极上的电化学行为,强调了其在电催化应用中的重要性 (Raoof, Ojani 和 Karimi-Maleh,2008 年).

医学和药学研究

- 癌症治疗中的氨基酸衍生物: Drąg-Zalesińska 等人(2015 年)探讨了桦木醇衍生物(包括 Boc-l-半胱氨酸酸衍生物)在人表皮癌细胞中的抗癌作用,突出了其在癌症治疗中的潜力 (Drąg-Zalesińska 等,2015 年)。

硼酸研究

- 硼酸的应用: Lacina、Skládal 和 James (2014 年) 以及 Huang 等人(2012 年)讨论了硼酸在各个研究领域的应用,这可以与 Boc-L-半胱氨酸酸等化合物在传感和其他应用中的使用联系起来,表明该化合物与更广泛的化学研究相关 (Lacina、Skládal 和 James,2014 年),(Huang、Jia、Xie、Wang、Xu 和 Fang,2012 年)。

安全和危害

Boc-L-cysteic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid ingestion and inhalation, and avoid dust formation .

属性

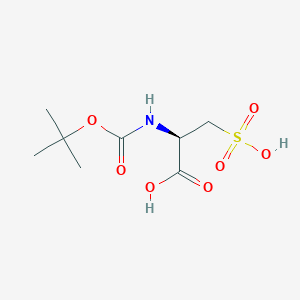

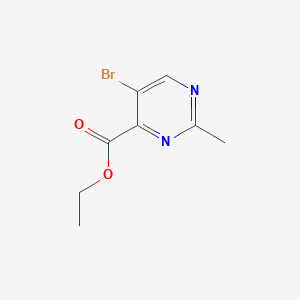

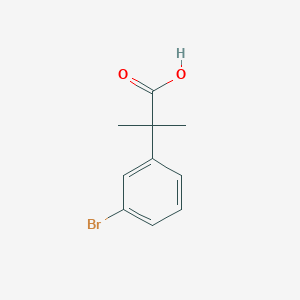

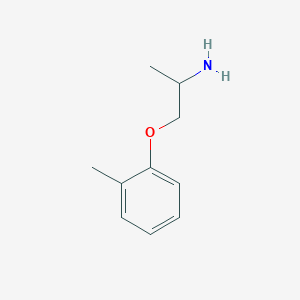

IUPAC Name |

(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-sulfopropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO7S/c1-8(2,3)16-7(12)9-5(6(10)11)4-17(13,14)15/h5H,4H2,1-3H3,(H,9,12)(H,10,11)(H,13,14,15)/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBDTYOCDTWYTGV-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CS(=O)(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CS(=O)(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc-L-cysteic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

acetic acid](/img/structure/B1281462.png)

acetic acid](/img/structure/B1281463.png)